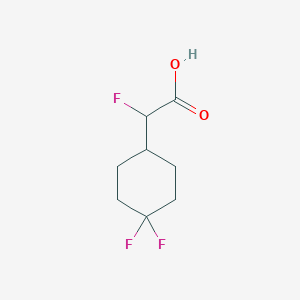

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid

Description

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a fluoro substituent on the α-carbon of the acetic acid backbone. The cyclohexyl difluoro group enhances lipophilicity and metabolic stability, while the α-fluoro substitution increases acidity due to strong electron-withdrawing effects . Such modifications are often leveraged in medicinal chemistry to optimize pharmacokinetics and target binding.

Properties

Molecular Formula |

C8H11F3O2 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H11F3O2/c9-6(7(12)13)5-1-3-8(10,11)4-2-5/h5-6H,1-4H2,(H,12,13) |

InChI Key |

MTKZTSGXSGPHSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The α-substituent on the acetic acid moiety significantly influences acidity (pKa) and reactivity. Key comparisons include:

*Note: pKa values are estimated based on substituent electronegativity and available data.

- Fluoro vs. Hydrogen (): The α-fluoro group lowers the pKa by ~1 unit compared to the non-fluorinated analog, enhancing acidity due to inductive electron withdrawal.

- Fluoro vs. Methoxy (): Methoxy is less electronegative than fluoro, resulting in weaker acidity (higher pKa).

- Fluoro vs. tert-Boc Amino (): The tert-Boc group introduces steric hindrance and hydrogen-bonding limitations, but its electron-withdrawing carbamate moiety contributes to a pKa (~3.94) comparable to the fluoro-substituted compound.

Impact of Cyclohexyl Substitution

All compared compounds share the 4,4-difluorocyclohexyl group, which confers:

Physicochemical and Functional Differences

Boiling Points and Stability

- The tert-Boc-protected amino analog () has a higher predicted boiling point (410.7°C) due to increased molecular weight and hydrogen-bonding capacity.

- 2-(4,4-Difluorocyclohexyl)acetic acid () exhibits a boiling point of 265.0°C, reflecting its lower molecular weight and simpler structure.

Solubility and Handling

- Polarity: The α-fluoro and tert-Boc groups reduce water solubility compared to the methoxy or hydrogen-substituted analogs.

- Storage: Most derivatives require storage in dry, room-temperature conditions to prevent hydrolysis or decomposition .

Biological Activity

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid is a fluorinated organic compound notable for its unique structural characteristics, including the presence of both fluoro and difluoro substituents on a cyclohexyl ring. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activity, which may be enhanced by the fluorine atoms that contribute to increased lipophilicity and chemical stability.

The molecular formula of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid is CHFO. The structural features include:

- A cyclohexyl group substituted with two fluorine atoms at the 4-position.

- A fluoroacetic acid functional group.

This configuration may influence its interaction with biological targets differently compared to simpler structures.

The biological activity of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid can be attributed to its ability to modulate various biochemical pathways. The presence of fluorine atoms can enhance the compound's binding affinity to specific targets, potentially leading to improved pharmacological effects.

Case Studies and Research Findings

- PARP-1 Inhibition : A related compound, NMS-P118, which incorporates a similar difluorocyclohexyl moiety, has been identified as a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This compound demonstrated significant efficacy in vivo, suggesting that similar derivatives may exhibit comparable biological activities .

- Antitumor Activity : Research indicates that compounds with structural similarities to 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid have shown promising results in inhibiting tumor growth in various cancer models. For instance, spirooxindoles with difluorinated cyclohexyl groups demonstrated high binding affinities to MDM2, a crucial target in cancer therapy .

- Toxicological Profile : The toxicity of fluorinated compounds is a critical aspect of their biological evaluation. While 2-fluoroacetic acid is known for its high toxicity as a pesticide , the specific toxicological profile of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid remains to be fully elucidated.

Comparative Analysis

To better understand the biological activity of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Fluoroacetic Acid | Monofluorinated acetic acid | Highly toxic; used as a pesticide |

| 2,2-Difluoroacetic Acid | Two fluorine atoms on the acetic acid backbone | Used in pharmaceuticals for metabolic studies |

| 4-Fluorophenoxyacetic Acid | Fluorinated phenoxy derivative | Exhibits herbicidal properties |

| 2,4-Dichlorophenoxyacetic Acid | Chlorinated derivative | Commonly used as a herbicide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.